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Compound of Interest

Compound Name: 4-Bromo-3-methoxyaniline

Cat. No.: B105682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-3-methoxyaniline is a substituted aniline that serves as a versatile building block in

organic synthesis. Its chemical structure, featuring an amine group, a bromine atom, and a

methoxy group on a benzene ring, provides multiple reactive sites for the construction of

complex molecules.[1] This technical guide provides an in-depth analysis of the reactivity of the

amine group in 4-Bromo-3-methoxyaniline, focusing on its basicity and nucleophilicity in key

chemical transformations. This document is intended to be a comprehensive resource for

researchers in drug discovery and fine chemical synthesis, offering detailed experimental

protocols, quantitative data, and mechanistic insights.

Core Properties of 4-Bromo-3-methoxyaniline
Property Value Source

Molecular Formula C₇H₈BrNO [2]

Molecular Weight 202.05 g/mol [2]

CAS Number 19056-40-7

Melting Point 96-100 °C [1]

Appearance
Pale cream to brown

crystalline powder
Thermo Fisher Scientific
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Reactivity of the Amine Group
The reactivity of the amine group in 4-Bromo-3-methoxyaniline is influenced by the electronic

effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) at the meta-

position is an electron-donating group through resonance, which increases the electron density

on the nitrogen atom of the amine group. Conversely, the bromine atom at the para-position is

an electron-withdrawing group through its inductive effect, which decreases the electron

density on the nitrogen. The interplay of these opposing effects governs the basicity and

nucleophilicity of the amine group.

Basicity
While an experimentally determined pKa value for 4-bromo-3-methoxyaniline is not readily

available, we can estimate its basicity by considering related compounds. The pKa of 3-

methoxyaniline is 4.24, and the pKa of 4-bromoaniline is 3.86.[3][4] The methoxy group in the

meta position of 3-methoxyaniline increases basicity compared to aniline (pKa 4.6). The bromo

group in the para position of 4-bromoaniline decreases basicity. Therefore, it is expected that

the pKa of 4-bromo-3-methoxyaniline will be slightly lower than that of 3-methoxyaniline,

likely in the range of 3.9-4.2.

Key Reactions of the Amine Group
The amine group of 4-Bromo-3-methoxyaniline readily participates in a variety of chemical

reactions, making it a valuable synthon for the introduction of nitrogen-containing

functionalities.

N-Acylation
N-acylation of the amine group is a common transformation used to form amides. This reaction

is often employed to protect the amine group during subsequent reactions or to synthesize

biologically active molecules. A typical acylation involves the reaction of 4-Bromo-3-
methoxyaniline with an acylating agent such as acetic anhydride or an acyl chloride.

Experimental Protocol: N-Acetylation of 4-Bromo-3-methoxyaniline

This protocol describes the synthesis of N-(4-bromo-3-methoxyphenyl)acetamide.
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Materials:

4-Bromo-3-methoxyaniline

Acetic anhydride

Pyridine (anhydrous)

Dichloromethane (DCM) or Ethyl Acetate

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware

Magnetic stirrer and heating mantle/stir plate

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3-
methoxyaniline (1.0 eq) in anhydrous pyridine.

Cool the solution to 0 °C in an ice bath.

Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium

bicarbonate solution, and brine.[5]
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to

obtain N-(4-bromo-3-methoxyphenyl)acetamide.

Reactant
Acylating
Agent

Solvent Conditions Yield

4-Bromo-3-

methoxyaniline
Acetic Anhydride Pyridine 0 °C to RT, 2-4 h High (expected)

Visualization of N-Acylation Workflow

Reactants

Reaction Work-up Purification

4-Bromo-3-methoxyaniline

MixingAcetic Anhydride
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Stirring (2-4h) Dilution Washing Drying Concentration Recrystallization N-(4-bromo-3-methoxyphenyl)acetamide

Click to download full resolution via product page

Caption: Workflow for the N-acetylation of 4-Bromo-3-methoxyaniline.

N-Alkylation
N-alkylation of 4-Bromo-3-methoxyaniline introduces alkyl groups to the nitrogen atom,

forming secondary or tertiary amines. This reaction is crucial for synthesizing various
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pharmaceutical intermediates. A common method involves the reaction with an alkyl halide in

the presence of a base.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol provides a general procedure for the N-alkylation of an aniline derivative.

Materials:

4-Bromo-3-methoxyaniline

Alkyl halide (e.g., methyl iodide, benzyl chloride)

Base (e.g., K₂CO₃, NaHCO₃)

Solvent (e.g., Acetone, Acetonitrile)

Standard laboratory glassware

Magnetic stirrer and heating mantle/stir plate

Procedure:

To a solution of 4-Bromo-3-methoxyaniline (1.0 eq) in the chosen solvent, add the base

(1.5-2.0 eq).

Add the alkyl halide (1.1-1.5 eq) dropwise to the mixture.

Heat the reaction mixture to reflux and monitor by TLC.

After completion, cool the reaction mixture and filter to remove the inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography to obtain the N-alkylated product.
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Reactant
Alkylating
Agent

Base Solvent Conditions Yield

4-Bromo-3-

methoxyanilin

e

Methyl Iodide K₂CO₃ Acetone Reflux

Moderate to

High

(expected)

4-Bromo-3-

methoxyanilin

e

Benzyl

Chloride
NaHCO₃ Acetonitrile Reflux

Moderate to

High

(expected)

Diazotization and Subsequent Reactions
The amine group of 4-Bromo-3-methoxyaniline can be converted to a diazonium salt through

diazotization. This is a pivotal reaction as the diazonium group is an excellent leaving group

and can be substituted by a wide range of nucleophiles, including halides (Sandmeyer

reaction), cyano groups, and hydroxyl groups.

Experimental Protocol: Diazotization of 4-Bromo-3-methoxyaniline

This protocol outlines the formation of the diazonium salt.

Materials:

4-Bromo-3-methoxyaniline

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)

Deionized Water

Ice

Procedure:

Suspend 4-Bromo-3-methoxyaniline (1.0 eq) in a mixture of the chosen acid and water.
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Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.

Slowly add the sodium nitrite solution dropwise to the aniline suspension, maintaining the

temperature between 0-5 °C.

Continue stirring for 15-30 minutes after the addition is complete. The resulting solution

contains the diazonium salt and should be used immediately in the subsequent reaction.

[6]

Visualization of Diazotization and Sandmeyer Reaction

Diazotization Sandmeyer Reaction

4-Bromo-3-methoxyaniline NaNO₂ / HCl
0-5 °C Diazonium Salt CuX (X = Cl, Br, CN) Aryl Halide / Nitrile

Click to download full resolution via product page

Caption: Pathway from 4-Bromo-3-methoxyaniline to aryl halides/nitriles.

Sandmeyer Reaction: The freshly prepared diazonium salt solution can be added to a solution

of a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or

cyanide group, respectively.[7] This reaction is a powerful tool for introducing these

functionalities onto the aromatic ring.

Azo Coupling: The diazonium salt can also act as an electrophile and react with electron-rich

aromatic compounds, such as phenols or anilines, in an azo coupling reaction to form brightly

colored azo dyes.[8][9]

Experimental Protocol: Synthesis of an Azo Dye

This protocol describes the coupling of the diazonium salt of 4-Bromo-3-methoxyaniline with

a coupling component like 2-naphthol.
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Materials:

Diazonium salt solution of 4-Bromo-3-methoxyaniline (prepared as above)

2-Naphthol

10% Sodium Hydroxide (NaOH) solution

Standard laboratory glassware

Procedure:

Dissolve 2-naphthol (1.0 eq) in a 10% aqueous sodium hydroxide solution and cool to 0-5

°C in an ice bath.

Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with

vigorous stirring.

A colored precipitate of the azo dye will form immediately.

Maintain a basic pH during the addition.

Continue stirring in the ice bath for 30-60 minutes.

Collect the precipitated dye by vacuum filtration, wash with cold water, and dry.

Applications in Drug Development
4-Bromo-3-methoxyaniline is a key intermediate in the synthesis of various biologically active

compounds, particularly kinase inhibitors. The amine group serves as a crucial handle for

constructing the pharmacophore responsible for interacting with the target protein.

Synthesis of Kinase Inhibitors
Substituted anilines are integral components of many kinase inhibitors, where the aniline

nitrogen often forms a key hydrogen bond with the hinge region of the kinase active site. 4-
Bromo-3-methoxyaniline has been utilized in the preparation of inhibitors for Breast Tumor
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Kinase (Brk).[1] The synthesis of 4-anilino substituted α-carboline compounds, which are active

as Brk inhibitors, highlights the importance of this starting material.[1]

Visualization of the Role in Kinase Inhibitor Synthesis

4-Bromo-3-methoxyaniline

Nucleophilic Aromatic
Substitution

Reactive Heterocycle
(e.g., 4-chloro-α-carboline)

4-Anilino-α-carboline
(Brk Inhibitor)

Click to download full resolution via product page

Caption: Synthesis of a 4-anilino-α-carboline kinase inhibitor.

Conclusion
The amine group of 4-Bromo-3-methoxyaniline exhibits predictable yet versatile reactivity,

making it a valuable building block in organic synthesis. Its nucleophilicity allows for

straightforward N-acylation and N-alkylation, while its ability to form a diazonium salt opens up

a wide array of subsequent transformations, including Sandmeyer reactions and azo couplings.

The strategic use of this intermediate has proven particularly fruitful in the development of

kinase inhibitors for cancer therapy. This guide provides a foundational understanding and

practical protocols for harnessing the reactivity of 4-Bromo-3-methoxyaniline in the synthesis

of complex and biologically relevant molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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